2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole 2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole
Brand Name: Vulcanchem
CAS No.: 217312-37-3
VCID: VC18736950
InChI: InChI=1S/C10H11BO3/c1-8(7-12-2)11-13-9-5-3-4-6-10(9)14-11/h3-6H,1,7H2,2H3
SMILES:
Molecular Formula: C10H11BO3
Molecular Weight: 190.01 g/mol

2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole

CAS No.: 217312-37-3

Cat. No.: VC18736950

Molecular Formula: C10H11BO3

Molecular Weight: 190.01 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole - 217312-37-3

Specification

CAS No. 217312-37-3
Molecular Formula C10H11BO3
Molecular Weight 190.01 g/mol
IUPAC Name 2-(3-methoxyprop-1-en-2-yl)-1,3,2-benzodioxaborole
Standard InChI InChI=1S/C10H11BO3/c1-8(7-12-2)11-13-9-5-3-4-6-10(9)14-11/h3-6H,1,7H2,2H3
Standard InChI Key NVHDELCDPVLOHS-UHFFFAOYSA-N
Canonical SMILES B1(OC2=CC=CC=C2O1)C(=C)COC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzodioxaborole core, where a benzene ring is fused to a 1,3,2-dioxaborole ring. The boron atom in the dioxaborole ring is bonded to two oxygen atoms and a carbon atom from the benzene ring, creating a planar, aromatic system . At the 2-position of the dioxaborole, a 3-methoxyprop-1-en-2-yl substituent is attached. This substituent consists of a propenyl group (CH₂=CH–CH₂–) with a methoxy (–OCH₃) group at the 3-position, introducing both electron-donating and steric effects that modulate reactivity .

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₁₁H₁₃BO₃
Molecular Weight216.03 g/mol
Boiling PointNot reported (estimated: 250–300°C)
Density~1.2 g/cm³ (analog-based estimate)
SolubilityLikely soluble in polar aprotic solvents

Synthesis and Reactivity

Synthetic Routes

The synthesis of 2-(3-methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole likely involves the following steps:

  • Formation of the Benzodioxaborole Core: Reacting catechol (1,2-dihydroxybenzene) with boron trifluoride (BF₃) or boric acid (H₃BO₃) under dehydrating conditions yields the parent benzodioxaborole .

  • Introduction of the Propenyl Substituent: A Suzuki-Miyaura coupling between the benzodioxaborole and a 3-methoxyprop-1-en-2-yl halide (e.g., bromide) in the presence of a palladium catalyst could install the substituent .

Key Reaction:

Benzodioxaborole+CH2=C(OCH3)CH2BrPd(PPh3)4,BaseTarget Compound\text{Benzodioxaborole} + \text{CH}_2=\text{C}(-\text{OCH}_3)-\text{CH}_2\text{Br} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Target Compound}

Reactivity Profile

  • Lewis Acidity: The boron center can act as a Lewis acid, coordinating to nucleophiles such as amines or alkoxides .

  • Transesterification: The dioxaborole ring may undergo exchange reactions with diols, enabling applications in dynamic covalent chemistry .

  • Electrophilic Substitution: The aromatic ring could participate in nitration or sulfonation, though steric hindrance from the propenyl group may limit reactivity .

Applications in Organic Synthesis

Cross-Coupling Reactions

Benzodioxaboroles are pivotal in Suzuki-Miyaura couplings, where they serve as boron-based nucleophiles. The methoxypropenyl group in this compound may enhance stability during catalytic cycles, reducing side reactions .

Polymer Chemistry

The enol ether moiety (propenyl group) offers potential for polymerization via radical or cationic mechanisms, yielding materials with tunable thermal and electronic properties .

ApplicationMechanism
CatalysisLewis acid-mediated bond formation
Polymer SynthesisRadical polymerization of enol ethers
Drug DeliveryBoron-mediated targeting in therapeutics

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